(4-Fluorophenyl)acetone: A Technical Overview for Researchers
(4-Fluorophenyl)acetone: A Technical Overview for Researchers
(4-Fluorophenyl)acetone , with the CAS number 459-03-0 , is a halogenated ketone that serves as a significant building block in organic synthesis and a compound of interest in medicinal chemistry.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological significance, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
(4-Fluorophenyl)acetone is a colorless to dark yellow liquid, insoluble in water but soluble in organic solvents like methyl acetate.[1][3] It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[1][4]
Table 1: Physicochemical Properties of (4-Fluorophenyl)acetone
| Property | Value | Source |
| CAS Number | 459-03-0 | [1][3][5][6] |
| Molecular Formula | C₉H₉FO | [1][3][7][6] |
| Molecular Weight | 152.17 g/mol | [1][7][5][6] |
| Appearance | Colorless to dark yellow liquid | [1] |
| Boiling Point | 106-107 °C at 18 mmHg | [1][5] |
| Density | 1.139 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.496 | [1][5] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [5] |
| Solubility | Insoluble in water | [1] |
Table 2: Chemical Identifiers and Spectroscopic Data
| Identifier/Spectrum | Data | Source |
| InChI Key | ZUEKIIWSVFBTCM-UHFFFAOYSA-N | [3][5] |
| SMILES | CC(=O)Cc1ccc(F)cc1 | [5] |
| ¹H NMR | Spectrum available | [8][9] |
| ¹³C NMR | Spectrum available | |
| Mass Spectrum (GC-MS) | Data available | [10] |
| IR Spectrum | Data available | [10][11] |
| Raman Spectrum | Data available | [10] |
Synthesis and Analysis
Experimental Protocols: Synthesis
Several synthetic routes for (4-Fluorophenyl)acetone have been reported. A common laboratory-scale synthesis involves the reaction of 4-fluorophenylacetic acid with methyllithium.[1] Another approach is the reaction of 4-fluorobenzyl chloride with acetone.[1] While detailed, step-by-step protocols are often proprietary or specific to the manufacturing setting, the following diagram illustrates a generalized workflow for its synthesis.
Caption: Generalized synthetic routes for (4-Fluorophenyl)acetone.
Experimental Protocols: Analysis
The identity and purity of (4-Fluorophenyl)acetone are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is employed to determine the purity of the compound and confirm its molecular weight.[10]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.[10][11]
A general workflow for the quality control analysis of a synthesized batch of (4-Fluorophenyl)acetone is depicted below.
Caption: Quality control workflow for (4-Fluorophenyl)acetone.
Biological Significance and Applications
(4-Fluorophenyl)acetone is recognized as a phenylacetic acid derivative that exhibits inhibitory activity at serotonin (B10506) 5-HT2 receptors.[2] It is also categorized as a precursor in the synthesis of certain amphetamines and is used as an analytical reference standard in forensic applications.[8] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticonvulsant properties.[1]
Signaling Pathway: 5-HT2A Receptor Inhibition
The primary mechanism of action for many of its biologically active derivatives involves the antagonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[6] Inhibition of this receptor by an antagonist like a derivative of (4-Fluorophenyl)acetone blocks the binding of endogenous serotonin (5-HT). This prevents the activation of the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) signaling cascade.[3] Consequently, the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) is reduced, leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.[3] The modulation of the 5-HT2A receptor is also known to influence the release of other neurotransmitters, including dopamine (B1211576).[12]
Caption: Inhibition of the 5-HT2A receptor signaling cascade.
Safety and Handling
(4-Fluorophenyl)acetone is associated with several hazard classifications. It is known to cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound.[5] It is classified under WGK 3, indicating it is strongly hazardous to water.[5] All handling should be conducted in a well-ventilated area.
References
- 1. Buy (4-Fluorophenyl)acetone | 459-03-0 [smolecule.com]
- 2. (4-Fluorophenyl)acetone | 459-03-0 | FF23471 | Biosynth [biosynth.com]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. caymanchem.com [caymanchem.com]
- 9. (4-Fluorophenyl)acetone(459-03-0) 1H NMR spectrum [chemicalbook.com]
- 10. (4-Fluorophenyl)acetone | C9H9FO | CID 521187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (4-Fluorophenyl)acetone [webbook.nist.gov]
- 12. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
